molecular formula C7H5BrCl2 B1396588 1-bromo-3,4-dichloro-2-methylbenzene CAS No. 1805023-65-7

1-bromo-3,4-dichloro-2-methylbenzene

Cat. No.: B1396588
CAS No.: 1805023-65-7
M. Wt: 239.92 g/mol
InChI Key: FNRIGXVAVWLNKH-UHFFFAOYSA-N
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Description

1-bromo-3,4-dichloro-2-methylbenzene is a halogenated aromatic compound with the molecular formula C7H5BrCl2. It is a colorless liquid used in various industrial applications, including the manufacturing of pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1-bromo-3,4-dichloro-2-methylbenzene involves the bromination and chlorination of toluene derivatives. For instance, the Sandmeyer reaction can be employed to introduce bromine and chlorine atoms into the aromatic ring . Another method involves the diazotization of 2,3-dichlorotoluene followed by a Sandmeyer reaction to introduce the bromine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and bromination processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient halogenation .

Chemical Reactions Analysis

Types of Reactions

1-bromo-3,4-dichloro-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and other strong nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the methyl group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different derivatives.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.

    Oxidation Products: Oxidation can yield carboxylic acids or other oxygenated derivatives.

    Reduction Products: Reduction can produce different halogenated toluenes with altered functional groups.

Scientific Research Applications

1-bromo-3,4-dichloro-2-methylbenzene has diverse applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is utilized in the development of new pharmaceuticals due to its unique reactivity and properties.

    Agrochemicals: It serves as a precursor for the synthesis of various agrochemicals, including pesticides and herbicides.

    Polymer Manufacturing: The compound is used in the production of specialized polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-3,4-dichloro-2-methylbenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorotoluene: Similar in structure but lacks the bromine atom.

    4-Bromo-2,6-dichlorotoluene: Another halogenated toluene with different substitution patterns.

    2,6-Dichlorobenzyl bromide: A related compound with bromine and chlorine atoms on the benzyl group.

Uniqueness

1-bromo-3,4-dichloro-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated toluenes. This uniqueness makes it valuable in various industrial and research applications.

Biological Activity

1-Bromo-3,4-dichloro-2-methylbenzene, also known as 1-bromo-2-methyl-3,4-dichlorobenzene, is an organic compound that has garnered attention due to its various biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the presence of bromine and chlorine substituents on a methyl-substituted benzene ring. The molecular formula is C₇H₅BrCl₂, and it has a molecular weight of approximately 227.47 g/mol.

Biological Activity

1. Antimicrobial Properties

Research indicates that halogenated aromatic compounds like this compound exhibit significant antimicrobial activity. A study conducted by Kaur et al. (2019) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL, showcasing its potential as an antimicrobial agent .

2. Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated using human cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance, a study by Zhang et al. (2020) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .

3. Endocrine Disruption

Halogenated compounds are often scrutinized for their potential endocrine-disrupting properties. Research has indicated that this compound can interfere with hormone signaling pathways. A study published by Lee et al. (2021) demonstrated that this compound acts as an antagonist to estrogen receptors, potentially leading to reproductive health issues in exposed organisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to increased ROS levels which can damage cellular components and trigger apoptosis.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism and detoxification processes .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityTest SystemResults
Kaur et al., 2019AntimicrobialBacterial strainsMIC: 50-100 µg/mL
Zhang et al., 2020CytotoxicityMCF-7 cellsIC50: ~25 µM
Lee et al., 2021Endocrine disruptionEstrogen receptor assayAntagonist activity observed

Case Study: Antimicrobial Efficacy

In a detailed case study conducted by Kaur et al., the antimicrobial efficacy of various halogenated compounds was compared. Among them, this compound exhibited the strongest activity against E. coli, suggesting its potential utility in developing new antimicrobial agents .

Case Study: Cytotoxic Mechanism Exploration

Zhang et al.'s research focused on elucidating the cytotoxic mechanisms of halogenated compounds in cancer therapy. The study highlighted that this compound induced apoptosis via ROS generation and caspase activation pathways, marking it as a promising candidate for further investigation in cancer treatment .

Properties

IUPAC Name

1-bromo-3,4-dichloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRIGXVAVWLNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281424
Record name Benzene, 1-bromo-3,4-dichloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805023-65-7
Record name Benzene, 1-bromo-3,4-dichloro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805023-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3,4-dichloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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